Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate
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Overview
Description
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is a chemical compound known for its versatile applications in organic synthesis and research. It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxypropyl group attached to a carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methylated derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-hydroxypropyl)carbamate: Lacks the benzyl group, making it less bulky and potentially less stable.
Benzyl N-(3-hydroxypropyl)carbamate: Lacks the tert-butyl group, which may affect its stability and ease of removal.
Tert-butyl N-benzylcarbamate: Lacks the hydroxypropyl group, reducing its functionality in certain reactions.
Uniqueness
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is unique due to its combination of functional groups, providing both stability and versatility in synthetic applications. The presence of the tert-butyl group ensures easy removal, while the benzyl and hydroxypropyl groups offer additional reactivity and functionality .
Properties
Molecular Formula |
C15H23NO3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3 |
InChI Key |
ZPKUIUGWAFVCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
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